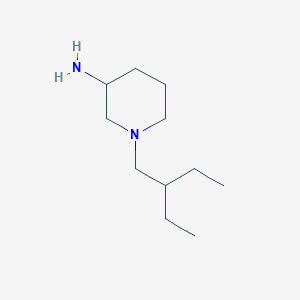

1-(2-Ethylbutyl)piperidin-3-amine

Descripción general

Descripción

1-(2-Ethylbutyl)piperidin-3-amine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. Compounds containing the piperidine moiety are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .

Métodos De Preparación

The synthesis of 1-(2-Ethylbutyl)piperidin-3-amine can be achieved through several synthetic routes. One common method involves the alkylation of piperidine with 2-ethylbutyl halides under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the piperidine, followed by the addition of the alkyl halide .

Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields .

Análisis De Reacciones Químicas

1-(2-Ethylbutyl)piperidin-3-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions .

Aplicaciones Científicas De Investigación

1-(2-Ethylbutyl)piperidin-3-amine has several applications in scientific research:

Mecanismo De Acción

The mechanism of action of 1-(2-Ethylbutyl)piperidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating various biochemical pathways. For example, piperidine derivatives are known to inhibit cholinesterase enzymes, which play a role in neurotransmission .

Comparación Con Compuestos Similares

1-(2-Ethylbutyl)piperidin-3-amine can be compared with other piperidine derivatives, such as:

Actividad Biológica

1-(2-Ethylbutyl)piperidin-3-amine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound, with the CAS number 1248123-30-9, is characterized by its piperidine structure substituted with an ethylbutyl group at the nitrogen position. This structural modification is thought to influence its pharmacological properties.

The primary biological activity of this compound involves its interaction with specific molecular targets, particularly enzymes and receptors involved in metabolic pathways.

Dipeptidyl Peptidase IV (DPP-IV) Inhibition

One of the significant mechanisms through which this compound exerts its effects is by inhibiting Dipeptidyl Peptidase IV (DPP-IV). DPP-IV plays a crucial role in glucose metabolism by degrading incretin hormones. The inhibition of DPP-IV leads to:

- Increased Insulin Secretion : Enhanced levels of incretin hormones promote insulin release from pancreatic beta cells.

- Decreased Glucagon Levels : Lower glucagon secretion results in reduced hepatic glucose production.

- Improved Glycemic Control : Overall, these actions contribute to better regulation of blood glucose levels, making it a potential candidate for diabetes management .

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

In Vitro Studies

- Cell Line Studies : In vitro experiments demonstrated that this compound effectively inhibits DPP-IV activity in various human cell lines, leading to significant increases in insulin secretion under glucose-stimulated conditions.

- Cytotoxicity Tests : The compound was tested against various cancer cell lines, showing moderate cytotoxic effects, suggesting potential antitumor properties .

In Vivo Studies

- Animal Models : In diabetic rodent models, administration of this compound resulted in significant reductions in blood glucose levels compared to control groups. Dosage-dependent effects were observed, indicating that lower doses effectively inhibited DPP-IV without severe side effects.

- Pharmacokinetics : Studies indicated that the compound exhibits good oral bioavailability and is primarily metabolized in the liver, which is critical for its therapeutic application .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with other related compounds:

| Compound Name | DPP-IV Inhibition | Cytotoxicity | Oral Bioavailability |

|---|---|---|---|

| This compound | Yes | Moderate | Good |

| 2-(3-Aminopiperidin-1-yl)-N-methylacetamide | Yes | Low | Moderate |

| 2-(3-Aminopiperidin-1-yl)-N-(propan-2-yl)acetamide | Yes | High | Low |

Propiedades

IUPAC Name |

1-(2-ethylbutyl)piperidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24N2/c1-3-10(4-2)8-13-7-5-6-11(12)9-13/h10-11H,3-9,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNUUEYGBKNCJDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)CN1CCCC(C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.